molecular formula C20H12O3 B329180 2-[(5-Phenylfuran-2-yl)methylidene]indene-1,3-dione

2-[(5-Phenylfuran-2-yl)methylidene]indene-1,3-dione

Katalognummer: B329180
Molekulargewicht: 300.3 g/mol
InChI-Schlüssel: XWORGCPZACZXOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5-Phenylfuran-2-yl)methylidene]indene-1,3-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group attached to a furan ring, which is further connected to an indene-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Phenylfuran-2-yl)methylidene]indene-1,3-dione typically involves the condensation of 5-phenyl-2-furaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-[(5-Phenylfuran-2-yl)methylidene]indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(5-Phenylfuran-2-yl)methylidene]indene-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(5-Phenylfuran-2-yl)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

  • 2-[(5-(4-fluorophenyl)-2-furyl)methylene]-1H-indene-1,3(2H)-dione
  • 2-[(5-(4-chlorophenyl)-2-furyl)methylene]-1H-indene-1,3(2H)-dione
  • 2-[(5-(4-methylphenyl)-2-furyl)methylene]-1H-indene-1,3(2H)-dione

Comparison: Compared to its analogs, 2-[(5-Phenylfuran-2-yl)methylidene]indene-1,3-dione exhibits unique properties due to the presence of the phenyl group. This structural feature can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C20H12O3

Molekulargewicht

300.3 g/mol

IUPAC-Name

2-[(5-phenylfuran-2-yl)methylidene]indene-1,3-dione

InChI

InChI=1S/C20H12O3/c21-19-15-8-4-5-9-16(15)20(22)17(19)12-14-10-11-18(23-14)13-6-2-1-3-7-13/h1-12H

InChI-Schlüssel

XWORGCPZACZXOQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.